methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate
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Overview
Description
Methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate is a complex organic compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been found to possess antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .
Mode of Action
It’s known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through hydrophobic interactions .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level due to their wide spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 3-methyl-1-phenyl-5-pyrazolone, with various benzaldehydes in the presence of catalysts like sodium acetate. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Large-scale reactions are typically carried out in specialized reactors with precise control over reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the development of new materials and chemical processes.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazolopyridines: Other members of this class have been studied for their medicinal properties.
Properties
IUPAC Name |
methyl 4-[(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-18-19(23)17(12-24-20(18)27(26-13)16-6-4-3-5-7-16)21(28)25-15-10-8-14(9-11-15)22(29)30-2/h3-12H,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEOCUBCNVWTIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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